molecular formula C18H16N2O4 B12995919 4-((4-Benzamido-3-methylphenyl)amino)-4-oxobut-2-enoic acid

4-((4-Benzamido-3-methylphenyl)amino)-4-oxobut-2-enoic acid

Cat. No.: B12995919
M. Wt: 324.3 g/mol
InChI Key: NGLGLNFYGXYLBH-MDZDMXLPSA-N
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Description

4-((4-Benzamido-3-methylphenyl)amino)-4-oxobut-2-enoicacid is a complex organic compound with potential applications in various scientific fields. This compound features a benzamido group attached to a methylphenyl ring, which is further connected to an amino group and an oxobutenoic acid moiety. Its unique structure allows it to participate in diverse chemical reactions and makes it a subject of interest in research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Benzamido-3-methylphenyl)amino)-4-oxobut-2-enoicacid typically involves multi-step organic reactions One common method starts with the preparation of the benzamido intermediate, which is then reacted with a methylphenyl derivative

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-((4-Benzamido-3-methylphenyl)amino)-4-oxobut-2-enoicacid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

4-((4-Benzamido-3-methylphenyl)amino)-4-oxobut-2-enoicacid has several scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be employed in biochemical assays to investigate enzyme activity and protein interactions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-((4-Benzamido-3-methylphenyl)amino)-4-oxobut-2-enoicacid involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Benzamido-3-methylphenyl)-1,3-benzodioxole-5-carboxamide
  • N-[4-(Benzoylamino)-3-methylphenyl]-4-fluorobenzamide

Uniqueness

4-((4-Benzamido-3-methylphenyl)amino)-4-oxobut-2-enoicacid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential for further modification.

Properties

Molecular Formula

C18H16N2O4

Molecular Weight

324.3 g/mol

IUPAC Name

(E)-4-(4-benzamido-3-methylanilino)-4-oxobut-2-enoic acid

InChI

InChI=1S/C18H16N2O4/c1-12-11-14(19-16(21)9-10-17(22)23)7-8-15(12)20-18(24)13-5-3-2-4-6-13/h2-11H,1H3,(H,19,21)(H,20,24)(H,22,23)/b10-9+

InChI Key

NGLGLNFYGXYLBH-MDZDMXLPSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)NC(=O)/C=C/C(=O)O)NC(=O)C2=CC=CC=C2

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C=CC(=O)O)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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